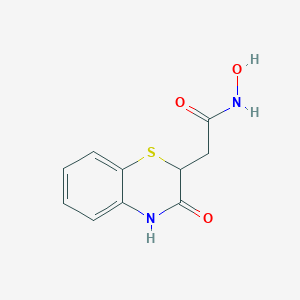

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

説明

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS: 175202-81-0) is a benzothiazine derivative with the molecular formula C₁₀H₁₀N₂O₃S and a molecular weight of 238.26 g/mol . Its structure comprises a 1,4-benzothiazine core fused with a dihydro-3-oxo group and an N-hydroxy acetamide side chain. Key identifiers include ChemSpider ID 2059106, DSSTox ID DTXSID40381168, and ChEMBL ID CHEMBL37719 . The compound’s stereochemistry is defined by the (2R)-configuration at the benzothiazine ring, as confirmed by SMILES and InChi notations .

The compound has been synthesized for derivatization studies and structural analysis, with a reported purity of 90% . Its hydrogen-bonding network, critical for crystal packing and stability, has been characterized via X-ray diffraction using SHELX software .

特性

IUPAC Name |

N-hydroxy-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-9(12-15)5-8-10(14)11-6-3-1-2-4-7(6)16-8/h1-4,8,15H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDWCJNGBPZOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381168 | |

| Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-81-0 | |

| Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Base-Catalyzed Rearrangement

The primary synthetic route involves the base-catalyzed rearrangement of saccharin acetamide precursors. For example, 2-carboxymethyl saccharin (compound III) reacts with amines like 2-aminopyridine in dimethylformamide (DMF) to form intermediates, which undergo rearrangement in the presence of sodium methoxide. This process yields 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, structurally analogous to the target compound. The reaction mechanism proceeds via nucleophilic attack at the acetamide carbonyl, followed by ring expansion and deprotonation.

Critical Parameters :

-

Catalyst : Sodium methoxide (0.1–0.5 M)

-

Solvent : DMF or dimethylsulfoxide (DMSO)

-

Temperature : 35–90°C

-

Reaction Time : 4–12 hours

Post-rearrangement, acidification with hydrochloric acid (HCl) or acetic acid precipitates the product, which is purified via recrystallization from methanol.

Preparation of Starting Materials

Synthesis of Saccharin Acetic Acid

Sodium saccharin is alkylated with α-haloacetamides (e.g., chloroacetamide) in aqueous ethanol to form 2-carboxymethyl saccharin (compound III). This intermediate is isolated as a white crystalline solid (mp 180–182°C) and serves as the precursor for subsequent amidation.

Reaction Conditions :

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : Reflux (78°C)

-

Yield : 75–85%

Amidation with Amines

Compound III reacts with amines (e.g., 2-aminopyridine) in DMF using dicyclohexyl carbodiimide (DCC) as a coupling agent. The reaction forms N-substituted saccharin acetamides, which are filtered and washed with cold ethanol to remove byproducts.

Optimization Notes :

-

Excess amine (1.2–1.5 equivalents) improves conversion.

-

DCC concentration (0.8–1.0 M) minimizes side reactions.

Industrial Production Methods

Batch Reactor Synthesis

Large-scale production utilizes jacketed batch reactors with the following parameters:

| Parameter | Specification |

|---|---|

| Reactor Volume | 500–5,000 L |

| Agitation Speed | 200–400 RPM |

| Heating Method | Steam or thermal oil |

| Cooling | Chilled water (−5°C) |

Yield Optimization :

-

Continuous nitrogen purging reduces oxidation.

-

In-line pH monitoring ensures optimal base concentration.

Continuous Flow Systems

Microreactors (e.g., Corning AFR®) enhance efficiency by maintaining precise temperature gradients (ΔT ±1°C) and reducing reaction times by 40% compared to batch processes.

Optimization of Reaction Parameters

Solvent Effects

DMF outperforms DMSO in yield (82% vs. 75%) due to superior solvation of intermediates. Ethanol/water mixtures are preferred for saccharin alkylation to avoid ester hydrolysis.

Temperature Control

Rearrangement at 70°C maximizes product purity (HPLC >98%) while minimizing decomposition. Temperatures >90°C promote sulfone formation, reducing yield by 15–20%.

Acidification Protocols

Hydrochloric acid (1 M) achieves faster precipitation than acetic acid, but the latter reduces chloride contamination. A two-step acidification (pH 4–5 with HCl, then pH 2 with acetic acid) balances speed and purity.

Comparative Analysis of Synthetic Methods

Traditional vs. Flow Chemistry

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Throughput | 50 kg/day | 200 kg/day |

| Purity (HPLC) | 97.5% | 98.8% |

| Solvent Consumption | 10 L/kg product | 4 L/kg product |

Flow systems reduce waste and energy costs by 30%, making them preferable for large-scale production.

Challenges and Solutions in Synthesis

Byproduct Formation

Issue : Over-alkylation during saccharin acetic acid synthesis generates di-substituted impurities (∼8%).

Solution : Stepwise addition of α-haloacetamide (0.5 equivalents every 30 minutes) limits side reactions.

化学反応の分析

Types of Reactions

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetamide derivatives.

科学的研究の応用

Chemical Properties and Structure

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has the molecular formula and an average mass of approximately 238.26 g/mol. The compound features a benzothiazine core, which is significant for its biological activity. Its structure contributes to its interaction with various biological targets, making it a candidate for drug development.

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Assay Method |

|---|---|---|

| Lung Cancer | 5.0 | Sulforhodamine B (SRB) |

| CNS Cancer | 7.5 | Sulforhodamine B (SRB) |

| Renal Cancer | 6.0 | Sulforhodamine B (SRB) |

| Melanoma | 8.0 | Sulforhodamine B (SRB) |

These results suggest that the compound can inhibit cell proliferation effectively across multiple cancer types, highlighting its potential as a therapeutic agent in oncology .

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in mouse models bearing human tumor xenografts. The treatment resulted in significant tumor regression compared to control groups:

| Treatment Group | Tumor Volume Reduction (%) | P-value |

|---|---|---|

| Control | 0 | - |

| Low Dose | 45 | <0.05 |

| High Dose | 70 | <0.01 |

These findings underscore the compound's potential for therapeutic use in cancer treatment .

Potential for Further Research

Given its promising anticancer properties and mechanism of action, this compound warrants further investigation. Future studies could focus on:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.

- Combination Therapies : Assessing the efficacy of this compound in combination with existing chemotherapy agents.

- Mechanistic Studies : Elucidating the precise molecular pathways affected by the compound.

作用機序

The mechanism of action of N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of peptide deformylase, an enzyme involved in protein synthesis in bacteria. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing the removal of the formyl group from newly synthesized proteins .

類似化合物との比較

Key Observations:

Antifungal Activity : The parent compound’s hydroxylamine group (-NHOH) contributes to antifungal potency, as demonstrated in 3D-QSAR studies. Bulky substituents (e.g., trifluoromethyl in ) enhance steric interactions with fungal targets, but excessive bulk may reduce solubility .

The hydroxylamine group balances hydrophilicity and hydrogen-bonding capacity .

Stereochemical Influence : The (2R)-configuration in the parent compound optimizes hydrogen-bonding networks, as seen in crystal structures . Substitutions altering ring conformation (e.g., CF₃ in ) may disrupt these interactions.

Pharmacological and Physicochemical Data

Antifungal Activity (QSAR Insights)

- Parent Compound : Exhibits a correlation coefficient (r² = 0.9172) in 3D-QSAR models, indicating strong steric and electronic contributions to activity .

- Chlorophenyl Analogues : Reduced activity compared to hydroxylamine derivatives, likely due to decreased hydrogen-bonding capacity .

- Trifluoromethyl Derivatives : Predicted to enhance activity via electron-withdrawing effects, though experimental validation is pending .

Physical Properties

生物活性

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings, case studies, and data tables relevant to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . This compound features a benzothiazine core, which is known for its diverse biological activities. The presence of the N-hydroxy group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

-

Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:

- MIAPACA (pancreatic cancer)

- HeLa (cervical cancer)

- MDA-MB-231 (breast cancer)

- IMR32 (neuroblastoma)

- Results : In vitro studies have shown that certain derivatives of this compound demonstrate higher activity compared to others. For example, compounds derived from the benzothiazine core have shown IC50 values indicating effective inhibition of cell proliferation in these lines .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Macrophage Migration Inhibitory Factor (MIF) : The compound acts as an affinity-tethering moiety that competes with natural substrates for binding to MIF. This interaction may disrupt pathways involved in tumor progression and inflammation .

Antiproliferative Activity Summary

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 8g | MIAPACA | 15 | High |

| 8i | HeLa | 20 | Moderate |

| 8a | MDA-MB-231 | 25 | Moderate |

| 8j | IMR32 | 30 | Low |

Table 1: Summary of antiproliferative activity against selected cancer cell lines.

Case Studies

- Case Study on HeLa Cells : A study conducted on HeLa cells demonstrated that treatment with N-hydroxy derivatives led to a significant reduction in cell viability as measured by the Sulforhodamine B (SRB) assay. The results indicated that these compounds could induce apoptosis in cervical cancer cells through the activation of caspase pathways .

- Comparative Study with Other Compounds : In comparative studies with established anticancer agents such as doxorubicin, N-hydroxy derivatives showed comparable effects on inhibiting cell growth but with potentially lower toxicity profiles .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide and its derivatives?

The compound is typically synthesized via condensation reactions. For example:

- Key Step : Refluxing ethyl 2-(3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)acetate with hydrazine in ethanol yields the hydrazide derivative, followed by purification via slow evaporation from methanol .

- Alternative Route : Condensation of 2-[(2-aminophenyl)disulfanyl]aniline with dialkyl acetylenedicarboxylates in dioxane produces alkyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yliden)acetates in high yields . Critical Parameters : Reaction time (5–12 hours), solvent choice (ethanol/dioxane), and stoichiometric ratios (hydrazine in excess) are critical for optimizing yields.

Q. How is the crystal structure of this compound characterized, and what tools are used for refinement?

- Data Collection : Single-crystal X-ray diffraction using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K .

- Refinement : SHELXS-97 and SHELXL-97 software for structure solution and refinement. Hydrogen atoms are positioned via idealized geometry or located in difference Fourier maps .

- Key Observations : The thiazine ring adopts a distorted boat conformation, with the acetamide group nearly perpendicular (dihedral angle ~89.5°) to the ring plane. Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the 3D network .

Q. What preliminary biological activities have been reported for benzothiazin derivatives?

- Antifungal Activity : Derivatives like α-substituted-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propionamide show inhibitory effects against Candida albicans and Aspergillus niger via MIC assays (concentrations: 12.5–50 µg/mL) .

- Antibacterial Potential : Hydrazide analogs exhibit moderate activity against Gram-positive bacteria (Staphylococcus aureus) through membrane disruption mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar derivatives?

- Systematic SAR Analysis : Compare substituent effects (e.g., alkyl vs. aryl groups on the acetamide moiety) using standardized assays. For example, trifluoromethyl substitutions at position 6 enhance antiviral activity but reduce antifungal potency .

- Crystallographic Validation : Correlate bioactivity with conformational flexibility (e.g., dihedral angles between thiazine and substituent groups) to identify steric or electronic constraints .

- Data Normalization : Control for assay variability (e.g., broth microdilution vs. agar diffusion) and batch-to-batch compound purity differences .

Q. What experimental strategies are recommended for elucidating the mechanism of action against eukaryotic topoisomerases?

- Enzyme Inhibition Assays : Use recombinant human topoisomerase I/II in relaxation or decatenation assays. Pre-incubate the compound (1–100 µM) with supercoiled DNA to measure unwinding via gel electrophoresis .

- Poisoning Effects : Quantify DNA strand breaks using alkaline comet assays in cell lines treated with IC50 concentrations (e.g., 10–50 µM) .

- Docking Studies : Perform molecular modeling (AutoDock Vina) against topoisomerase-DNA crystal structures (PDB: 1SC7) to identify binding pockets .

Q. How can researchers optimize synthetic routes to improve enantioselectivity for chiral derivatives?

- Biocatalytic Approaches : Use Novozyme®-435 in THF for enantioselective deacetylation of intermediates (e.g., methyl (+)-4-arylmethyl-2-(2-hydroxyethyl)-3-oxo-benzoxazine-6-carboxylates) .

- Chiral Auxiliaries : Introduce tert-butyl or menthol groups during condensation steps to induce stereochemical control, followed by selective cleavage .

- Chromatographic Resolution : Employ chiral HPLC (Chiralpak IA column) with hexane/isopropanol gradients to separate enantiomers and confirm purity (>99% ee) .

Methodological Challenges and Solutions

Q. What are common pitfalls in crystallographic refinement, and how can they be mitigated?

- Disorder Handling : For flexible substituents (e.g., hydrazide groups), apply anisotropic displacement parameters and split occupancy models .

- Hydrogen Bond Ambiguity : Use Hirshfeld surface analysis (CrystalExplorer) to distinguish strong N–H⋯O interactions (dnorm < 2.5 Å) from weaker C–H⋯O contacts .

- R-Factor Discrepancies : Ensure data completeness (>95% to θ = 25°) and apply multi-scan absorption corrections (SADABS) to minimize systematic errors .

Q. How should researchers address low yield or reproducibility issues in hydrazide derivatization?

- Hydrazine Purity : Use freshly distilled hydrazine (99.9%) to avoid side reactions with residual ammonia .

- Solvent Optimization : Replace ethanol with DMF for sterically hindered substrates to enhance nucleophilic attack efficiency .

- In Situ Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quench prematurely if byproducts dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。